2-Amino-2-(2-fluoro-6-methoxyphenyl)acetic acid
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Overview
Description
2-Amino-2-(2-fluoro-6-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H10FNO3 and a molecular weight of 199.18 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a methoxy group. It is used in various research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-fluoro-6-methoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-fluoro-6-methoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-fluoro-6-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phenylacetic acids .
Scientific Research Applications
2-Amino-2-(2-fluoro-6-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-fluoro-6-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(2-methoxyphenyl)acetic acid: Similar structure but lacks the fluoro group.
2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid: Similar structure with a different position of the fluoro group.
Uniqueness
2-Amino-2-(2-fluoro-6-methoxyphenyl)acetic acid is unique due to the specific positioning of the fluoro and methoxy groups, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H10FNO3 |
---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
2-amino-2-(2-fluoro-6-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10FNO3/c1-14-6-4-2-3-5(10)7(6)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
InChI Key |
NIZJSQUUEDTISP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C(C(=O)O)N |
Origin of Product |
United States |
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